molecular formula C22H19FN6O2 B2630744 8-(4-Fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921786-62-1

8-(4-Fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2630744
CAS RN: 921786-62-1
M. Wt: 418.432
InChI Key: VKEXKBUIDAZKLU-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C22H19FN6O2 and its molecular weight is 418.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research on 1,2,4-triazole derivatives demonstrates their diverse reactivity and potential for forming various complex structures. For instance, reactions of 3-mono- and 3,5-disubstituted 1,2,4-triazoles with "model" thiiranes lead to compounds with potential biological activities, showcasing the versatility of triazole compounds in synthetic organic chemistry (Klen & Khaliullin, 2010). Similar studies involving three-component condensation of 1,2,4-triazole derivatives further highlight the synthetic utility of triazole rings in creating novel heterocycles (Shikhaliev et al., 2005).

Biological Activity

The structural motif of 1,2,4-triazole is of interest in medicinal chemistry due to its presence in compounds with biological activities. Synthesis of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives has been reported, with some showing potent anti-proliferative activity against human cancer cell lines, emphasizing the potential of triazole derivatives in anticancer drug development (Sucharitha et al., 2021). Additionally, the development of a [18F] prosthetic group based on a 1,2,4-triazole derivative for specific ligation with peptides or proteins illustrates the applicability of triazole derivatives in radiolabelling and PET imaging (Jessica et al., 2013).

Material Science Applications

In the field of polymer science, the reactivity of triazole derivatives has been explored for the synthesis of novel polymeric materials. For instance, the polymerization of 1,2,4-triazolidine-3,5-dione derivatives with diisocyanates under microwave irradiation demonstrates the potential of triazole-based monomers in developing aliphatic-aromatic polyureas with possible applications in material science (Mallakpour & Rafiee, 2003).

properties

IUPAC Name

8-(4-fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2/c1-13-6-4-5-7-15(13)12-28-17-19(26(2)22(31)27(3)20(17)30)29-18(24-25-21(28)29)14-8-10-16(23)11-9-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEXKBUIDAZKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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